molecular formula C10H11NO2 B13347088 Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)- CAS No. 129101-41-3

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)-

Cat. No.: B13347088
CAS No.: 129101-41-3
M. Wt: 177.20 g/mol
InChI Key: MRUPFDZGTJQLCH-PSASIEDQSA-N
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Description

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)- is a chiral compound that features a cyclopropane ring, a carboxylic acid group, an amino group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the alkylation of glycine equivalents with electrophiles to form the cyclopropane ring.

    Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring through intramolecular cyclization.

    Alkene Cyclopropanation under the Action of Diazo Compounds, Ylides, and Carbene Intermediates: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates.

Industrial Production Methods

The industrial production of cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)- typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the carboxylic acid group.

    Reduction: Reduction reactions can target the carboxylic acid group or the cyclopropane ring.

    Substitution: Substitution reactions can occur at the amino group or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)- has several applications in scientific research:

Mechanism of Action

The mechanism by which cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)- exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The cyclopropane ring provides conformational rigidity, which can enhance binding affinity and selectivity. The amino and carboxylic acid groups facilitate interactions with active sites, while the phenyl group can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, (1R,2R)- is unique due to the presence of both the phenyl group and the chiral centers, which confer distinct chemical and biological properties. Its conformational rigidity and ability to participate in diverse chemical reactions make it a valuable compound in various research and industrial applications.

Properties

CAS No.

129101-41-3

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(1R,2R)-1-amino-2-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)/t8-,10-/m1/s1

InChI Key

MRUPFDZGTJQLCH-PSASIEDQSA-N

Isomeric SMILES

C1[C@@H]([C@]1(C(=O)O)N)C2=CC=CC=C2

Canonical SMILES

C1C(C1(C(=O)O)N)C2=CC=CC=C2

Origin of Product

United States

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